4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate
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Overview
Description
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with an octadecanoate (stearic acid) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where D-glucose reacts under the action of specific enzymes to form the desired compound . The reaction conditions often include controlled temperatures and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic processes. The substrate D-glucose is subjected to enzymatic reactions, followed by purification and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like acids or bases for substitution reactions. The conditions vary depending on the specific reaction but generally include controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: The compound is studied for its role in biological processes, including cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of biodegradable materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide made of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-octadecanoate is unique due to the presence of the octadecanoate group, which imparts distinct structural and functional properties. This makes it different from other similar compounds like cellobiose, lactose, and maltose, which do not have this long-chain fatty acid group .
Properties
Molecular Formula |
C30H56O12 |
---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(33)41-29-27(38)25(36)28(21(19-32)40-29)42-30-26(37)24(35)23(34)20(18-31)39-30/h20-21,23-32,34-38H,2-19H2,1H3/t20-,21?,23-,24+,25?,26-,27-,28-,29+,30-/m1/s1 |
InChI Key |
KLAQIWWDSVIEBM-WGSJAKELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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